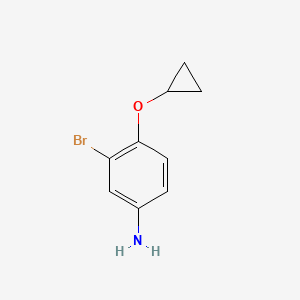

3-Bromo-4-cyclopropoxyaniline

Description

3-Bromo-4-cyclopropoxyaniline is an aromatic amine derivative featuring a bromine atom at the 3-position, a cyclopropoxy group (-O-cyclopropyl) at the 4-position, and an amino (-NH₂) group at the 1-position of the benzene ring.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

3-bromo-4-cyclopropyloxyaniline |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |

InChI Key |

GANXRWNBHJPIIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxyaniline typically involves a multi-step processThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production of 3-Bromo-4-cyclopropoxyaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Bromo-4-cyclopropoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physico-Chemical Properties

The following table summarizes key differences between 3-Bromo-4-cyclopropoxyaniline and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| 3-Bromo-4-cyclopropoxyaniline | Not Available | C₉H₁₀BrNO | 228.09 | 3-Br, 4-O-cyclopropyl, 1-NH₂ | Moderate steric bulk; electron-donating cyclopropoxy group. |

| 3-Bromo-4-isopropoxyaniline | 1247349-99-0 | C₁₀H₁₄BrNO | 244.13 | 3-Br, 4-O-isopropyl, 1-NH₂ | Larger substituent (isopropyl) increases hydrophobicity. |

| 4-Bromo-3-cyclopropylaniline | 1353855-93-2 | C₉H₁₀BrN | 212.09 | 4-Br, 3-cyclopropyl, 1-NH₂ | Direct cyclopropyl attachment (no oxygen); reduced polarity. |

| 3-Bromo-4-FluoroAniline | 656-64-4 | C₆H₅BrFN | 190.02 | 3-Br, 4-F, 1-NH₂ | Strong electron-withdrawing effect from fluorine. |

| 4-[(3-bromo-4-fluorobenzyl)oxy]-3-chloroaniline | Not Available | C₁₃H₁₀BrClFNO | 330.58 | 3-Cl, 4-O-(3-Br-4-F-benzyl), 1-NH₂ | Complex substituent with halogen-rich benzyl group. |

Key Observations:

- Electronic Effects : The cyclopropoxy group in 3-Bromo-4-cyclopropoxyaniline is less electron-donating than isopropoxy due to ring strain but more polarizable. In contrast, the fluorine in 3-Bromo-4-FluoroAniline strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution .

- Molecular Weight : The user’s compound (228.09 g/mol) is lighter than 3-Bromo-4-isopropoxyaniline (244.13 g/mol) due to the smaller cyclopropane ring .

Biological Activity

3-Bromo-4-cyclopropoxyaniline is an organic compound classified as a brominated aniline derivative. Its molecular formula is , with the bromine atom located at the third carbon of the benzene ring and a cyclopropoxy group attached at the fourth carbon. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of 3-Bromo-4-cyclopropoxyaniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the cyclopropoxy group enhances its ability to bind to these targets, potentially leading to inhibition or modulation of their activities. This mechanism is crucial for its applications in drug development and therapeutic interventions.

Anticancer Potential

Recent studies have explored the anticancer properties of 3-Bromo-4-cyclopropoxyaniline. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that brominated anilines can induce apoptosis in cancer cells, suggesting that 3-Bromo-4-cyclopropoxyaniline may also possess similar properties.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. In vitro studies demonstrate that it can inhibit specific enzymes involved in metabolic pathways, which is a promising avenue for developing treatments for diseases such as diabetes and cancer. The structural similarities between 3-Bromo-4-cyclopropoxyaniline and known enzyme inhibitors suggest that it could be a lead compound in this area.

Case Study 1: Antitumor Activity

A recent case study evaluated the effects of 3-Bromo-4-cyclopropoxyaniline on human breast cancer cell lines. The study found that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between 3-Bromo-4-cyclopropoxyaniline and specific kinases involved in cancer signaling pathways. Results indicated that the compound effectively inhibited kinase activity, leading to reduced cell migration and invasion in metastatic cancer models. This suggests its potential utility in preventing cancer metastasis .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-Bromo-4-cyclopropoxyaniline, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxyaniline | Methoxy group instead of cyclopropoxy | Moderate anticancer activity |

| 4-Bromoaniline | Lacks cyclopropoxy group | Limited enzyme inhibition; lower biological activity |

| 3-Bromo-4-fluoroaniline | Fluorine atom instead of cyclopropoxy | Enhanced binding affinity but less cytotoxicity |

This table illustrates how structural modifications can influence biological activity, emphasizing the unique properties of 3-Bromo-4-cyclopropoxyaniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.